molecular formula C14H26O2 B126091 2,4,7,9-Tetramethyl-5-decyne-4,7-diol CAS No. 126-86-3

2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Cat. No.: B126091
CAS No.: 126-86-3
M. Wt: 226.35 g/mol
InChI Key: LXOFYPKXCSULTL-UHFFFAOYSA-N
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Description

2, 4, 7, 9-tetramethyldec-5-yne-4,7-diol is a well-known acrylic adhesive. It has amphiphilic characteristics. It is used a dopant in a heterojunction solar cell, it assists in the formation of a homogeneous interfacial layer over the photoactive layer. Doping results in decreasing the absorption of photons in the underneath photoactive layer, thereby in enhancing the photocurrent density.

Mechanism of Action

Target of Action

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) is a non-ionic surfactant with a wide range of applications . It is used as a dopant in heterojunction solar cells and as a surfactant in emulsion polymerization . Its primary targets are the surfaces where it reduces surface tension, acting as a wetting agent, defoamer, and emulsifier .

Mode of Action

TMDD has amphiphilic characteristics, meaning it contains both hydrophilic and hydrophobic parts . This allows it to interact with various substances, reducing surface tension and enabling better leveling . In the context of solar cells, it assists in the formation of a homogeneous interfacial layer over the photoactive layer .

Biochemical Pathways

It is known that tmdd can be metabolized in the human body, with terminal methyl-hydroxylated tmdd (1-oh-tmdd) identified as the main urinary metabolite .

Pharmacokinetics

TMDD is rapidly metabolized, with an average t max of 1.7 h and a rapid and almost complete (96%) excretion of 1-OH-TMDD until 12 h after oral dosage . Elimination is bi-phasic, with half-lives of 0.75–1.6 h and 3.4–3.6 h for phases 1 and 2, respectively . The dermal application results in a delayed urinary excretion of this metabolite with a t max of 12 h and complete excretion after about 48 h . The excreted amounts of 1-OH-TMDD represented 18% of the orally administered TMDD dose .

Result of Action

The primary result of TMDD’s action is the reduction of surface tension, which makes it an effective surfactant . In the context of solar cells, it assists in the formation of a homogeneous interfacial layer over the photoactive layer . In the human body, it is metabolized to 1-OH-TMDD, which is excreted in the urine .

Action Environment

TMDD is considered a high-production chemical and, due to its low biodegradation rate, possesses a potentially high prevalence in the environment . It is used in a variety of applications, including as an adjuvant in the manufacture of paints, printing inks, adhesives, paper, pesticides, coatings, defoamers, dispersants, and polymerization reactions . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence its action, efficacy, and stability.

Properties

IUPAC Name

2,4,7,9-tetramethyldec-5-yne-4,7-diol
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InChI

InChI=1S/C14H26O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4/h11-12,15-16H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LXOFYPKXCSULTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#CC(C)(CC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
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DSSTOX Substance ID

DTXSID7027041
Record name 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
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Molecular Weight

226.35 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid, White to pale yellow melt; [MSDSonline]
Record name 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl-
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Record name 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
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CAS No.

126-86-3
Record name 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
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Record name 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl-
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Record name 2,4,7,9-tetramethyldec-5-yne-4,7-diol
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Record name TETRAMETHYL DECYNEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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